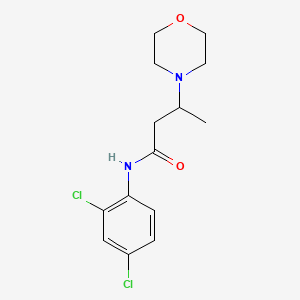![molecular formula C27H30O3 B14319071 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid CAS No. 111503-98-1](/img/structure/B14319071.png)
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol at a controlled temperature of 40°C . This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways within cells, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog with similar structural features but different substituents.
3,5-Diisopropyl-4-hydroxybenzoic acid: Another related compound with variations in the position and type of substituents.
Uniqueness
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111503-98-1 |
|---|---|
Molekularformel |
C27H30O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H30O3/c1-17-11-7-9-13-21(17)26(3,4)19-15-20(25(29)30)24(28)23(16-19)27(5,6)22-14-10-8-12-18(22)2/h7-16,28H,1-6H3,(H,29,30) |
InChI-Schlüssel |
JQGCYROYZGDAPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


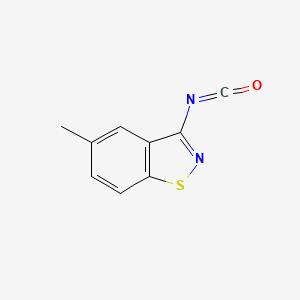
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
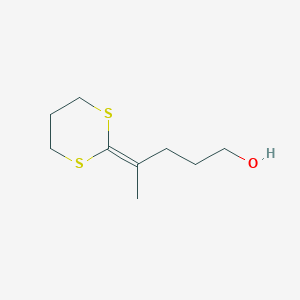
phosphanium bromide](/img/structure/B14319013.png)


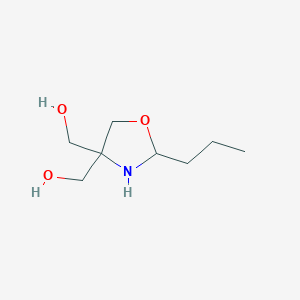
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
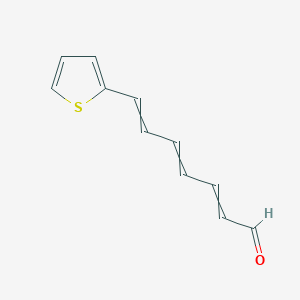
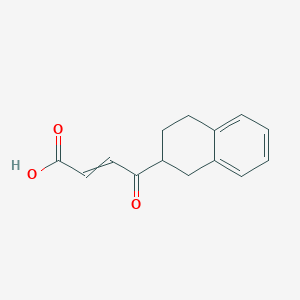
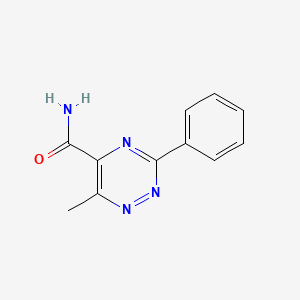
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
